molecular formula C17H16O5 B1243732 Heliannone B

Heliannone B

Cat. No.: B1243732
M. Wt: 300.3 g/mol
InChI Key: JICUYFPHCQPXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heliannone b belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Allelopathic Bioactivity

Heliannone B, along with other flavonoids isolated from Helianthus annuus, has been studied for its allelopathic properties. Research has shown that these flavonoids, including this compound, influence the shoot growth of seedlings, particularly in species like Lycopersicon esculentum and Hordeum vulgare. Their effects vary depending on factors such as the number and position of hydroxy groups (Macias et al., 1997).

Influence on Biological Systems

Phylogenetic Research

Research on Helianthus, the genus to which this compound's source belongs, has also been significant in understanding phylogenetic relationships within the Asteraceae family. For example, studies using ribosomal DNA have helped clarify evolutionary relationships and speciation events in Helianthus (Rieseberg, 1991).

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.3 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7,8-dimethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-14-8-7-12-13(19)9-15(22-16(12)17(14)21-2)10-3-5-11(18)6-4-10/h3-8,15,18H,9H2,1-2H3

InChI Key

JICUYFPHCQPXNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC(O2)C3=CC=C(C=C3)O)OC

synonyms

(R,S)-heliannone B
heliannone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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